1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose
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Overview
Description
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose is a derivative of mannoheptulose, a seven-carbon sugar. This compound is characterized by the presence of a fluorine atom at the first carbon position. It is primarily used in proteomics research and has a molecular formula of C7H13FO6 with a molecular weight of 212.17 g/mol .
Mechanism of Action
Target of Action
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose, also known as 1-Fluoro D-Mannoheptulose or (4R,5S)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, is a highly reactive intermediate in the Maillard chemistry of hexoses
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Degradation of this compound in the presence of the amino acid l-alanine leads to the formation of several products . A mechanism is postulated based on oxidation leading to a tricarbonyl intermediate .
Biochemical Pathways
It’s known that the compound plays an important role in the maillard chemistry of hexoses .
Result of Action
It’s known that the degradation of the compound leads to the formation of several products, including lactic acid and glyceric acid .
Action Environment
It’s known that the formation of degradation products is dependent on the presence of oxygen .
Preparation Methods
The synthesis of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose involves several steps. Typically, the starting material is D-mannoheptulose, which undergoes fluorination at the first carbon position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine donors under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of glucose metabolism.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can be compared with other similar compounds such as:
D-Mannoheptulose: The parent compound without the fluorine atom.
1-Deoxy-1-fluoro-D-glucose: A similar compound with a fluorine atom at the first carbon position but with a six-carbon sugar backbone.
Properties
IUPAC Name |
(4R,5S)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2/t3?,4-,5-,6?,7?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIQISZVEADZMX-AHCVODQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@H](C(C(O1)(CF)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675907 |
Source
|
Record name | 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357098-71-5 |
Source
|
Record name | 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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